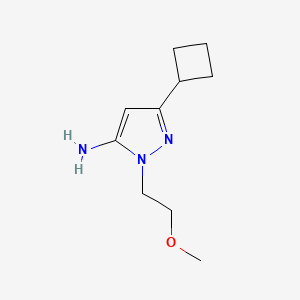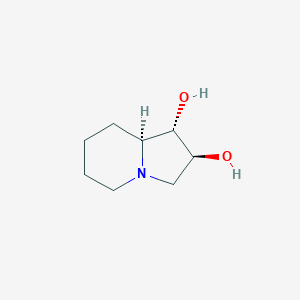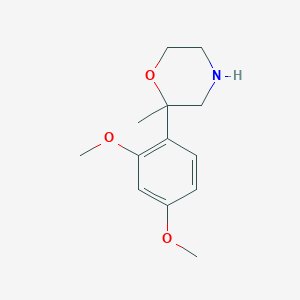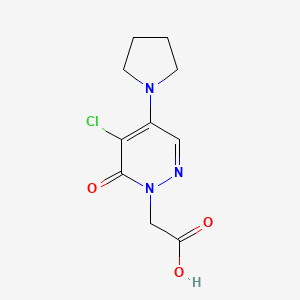![molecular formula C17H18N2O2 B11785448 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11785448.png)
2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxyaniline with a suitable aldehyde, followed by cyclization in the presence of a catalyst. For instance, the reaction can be carried out using ammonium acetate as a nitrogen source and a catalyst such as copper(I) iodide under thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as dyes or catalysts
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethoxyphenyl)-4-(aminomethyl)imidazole: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Tetrasubstituted imidazoles containing benzothiazole moieties: These compounds share the imidazole core but have additional functional groups that can enhance their biological activity.
Uniqueness
2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both dimethoxy and dimethyl groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O2/c1-10-7-11(2)16-14(8-10)18-17(19-16)13-6-5-12(20-3)9-15(13)21-4/h5-9H,1-4H3,(H,18,19) |
InChI Key |
WPESLPHUYZVYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)




![4,6-Dibromobenzo[d][1,3]dioxol-5-amine](/img/structure/B11785412.png)



![4-(Difluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B11785447.png)

